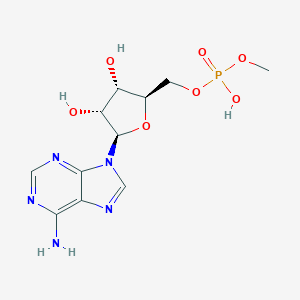
Cyclopropylidenetriphenylphosphorane
Vue d'ensemble
Description
Cyclopropylidenetriphenylphosphorane is a chemical compound with the molecular formula C21H19P . It’s a type of phosphorane, which are organophosphorus compounds with the formula PR3 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of research. For instance, a study found that yields obtained from Wittig reactions with this compound are greatly improved by the addition of the phase-transfer catalyst, TDA-1 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics . The molecular weight of this compound is 302.35 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using techniques like Reaction Progress Kinetic Analysis (RPKA), which measures a reaction’s dynamic behavior over time to help elucidate the underlying mechanism .Applications De Recherche Scientifique
Cyclopropylidenetriphenylphosphorane is used in the cyclopropanation of α,β-unsaturated carbonyl compounds, including esters, ketones, amides, and acid chlorides. This process leads to the formation of cyclopropyl ketones (Krief & Dubois, 1993).
It serves as an alternative to the Wittig reactions in the palladium(0) catalyzed reduction of 1-alkenylcyclopropyl esters, facilitating the creation of strained methylenecyclopropane derivatives (Ollivier et al., 1992).
The compound plays a role in the isolation and characterization of 1,2-oxaphosphetanes, which are crucial in the Wittig reaction. These oxaphosphetanes exhibit unique structural features and thermal decomposition properties (Hamaguchi et al., 2005).
This compound's reaction with α,β-unsaturated ketones leads to the formation of cyclopropanes, demonstrating its utility in chemical synthesis (Trippett & Walker, 1968).
It is involved in the diastereoselective synthesis of spirocyclopropaneoxindoles, which have potential antioxidant and cytotoxic activities. This highlights its application in medicinal chemistry (Pourshab et al., 2019).
This compound's structural properties, particularly its interaction with orbitals, are significant for understanding molecular structures and reactions (Boyd & Hoffmann, 1971).
It is used in the Wittig reaction of hindered ketones, particularly under high-pressure conditions, demonstrating its adaptability in varying reaction environments (Dauben & Takasugi, 1987).
The compound is instrumental in ring-opening polymerization processes, contributing to the development of new polymeric materials (Nejad et al., 2012).
Propriétés
IUPAC Name |
cyclopropylidene(triphenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19P/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCHQWGDYSRUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400462 | |
| Record name | CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14633-95-5 | |
| Record name | CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


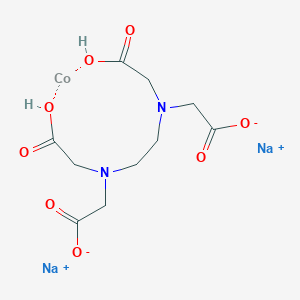
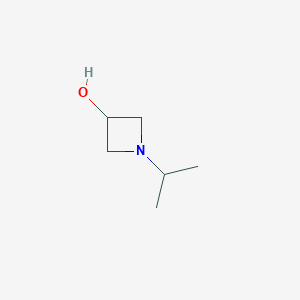


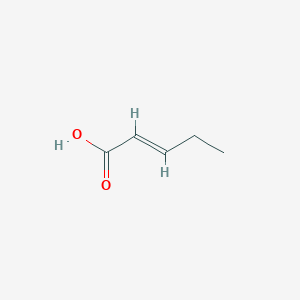
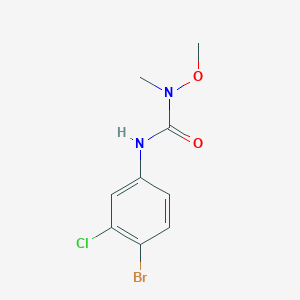

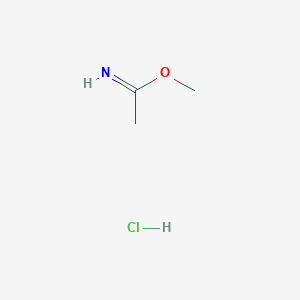
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)



